molecular formula C20H19N3O2 B11117840 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)

Cat. No.: B11117840
M. Wt: 333.4 g/mol
InChI Key: PPTJEELUSSOKJX-WSDLNYQXSA-N
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Description

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound that belongs to the class of hydrazones. These compounds are known for their versatile applications in various fields, including medicinal chemistry, material science, and catalysis. The compound is characterized by its unique structure, which includes a naphthalene ring, a methylidene group, and an acetohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 2-hydroxynaphthalene-1-carbaldehyde and 2-[(3-methylphenyl)amino]acetohydrazide in an ethanol solution . The reaction is usually carried out under reflux conditions at a temperature of around 70°C for several hours . The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the hydrazone moiety.

    Substitution: Substituted hydrazone derivatives.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as enzymes and DNA, leading to antimicrobial effects . The compound’s hydrazone moiety is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is unique due to its specific structural features, such as the presence of a naphthalene ring and a methylidene group. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-(3-methylanilino)acetamide

InChI

InChI=1S/C20H19N3O2/c1-14-5-4-7-16(11-14)21-13-20(25)23-22-12-18-17-8-3-2-6-15(17)9-10-19(18)24/h2-12,21,24H,13H2,1H3,(H,23,25)/b22-12+

InChI Key

PPTJEELUSSOKJX-WSDLNYQXSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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